molecular formula C20H17NO3S2 B606622 CG-707 CAS No. 1443442-61-2

CG-707

Cat. No.: B606622
CAS No.: 1443442-61-2
M. Wt: 383.48
InChI Key: ZFMNOKIPXJKJCB-PXYULHTISA-N
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Description

CG-707 is a rhodanine derivative identified as a potent inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3), a key oncoprotein implicated in cancer metastasis, invasion, and drug resistance . PRL-3 overexpression correlates with poor prognosis in multiple cancers, making it a therapeutic target. This compound was discovered through structure-activity relationship (SAR) studies and demonstrated the ability to restore phosphorylation levels of PRL-3 substrates, such as Ezrin and Cytokeratin 8, in cancer cells .

Mechanism and Efficacy: CG-708 suppresses cancer cell migration and invasion by selectively targeting PRL-3. Mechanistically, it modulates epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin (a cell adhesion protein) and decreasing Snail (a transcriptional repressor of E-cadherin), thereby reversing EMT-driven metastasis . Its antitumor effects are pronounced in high PRL-3-expressing cells but minimal in low-expressing cells, underscoring its target specificity .

Limitations: Despite its efficacy, this compound shares a critical drawback with other rhodanine derivatives: non-selectivity.

Properties

CAS No.

1443442-61-2

Molecular Formula

C20H17NO3S2

Molecular Weight

383.48

IUPAC Name

5-{3-[2-(2-Methoxy-benzyloxy)-phenyl]-allylidene}-2-thioxo-thiazolidin-4-one

InChI

InChI=1S/C20H17NO3S2/c1-23-16-10-4-3-8-15(16)13-24-17-11-5-2-7-14(17)9-6-12-18-19(22)21-20(25)26-18/h2-12H,13H2,1H3,(H,21,22,25)/b9-6+,18-12+

InChI Key

ZFMNOKIPXJKJCB-PXYULHTISA-N

SMILES

O=C1NC(S/C1=C/C=C/C2=CC=CC=C2OCC3=CC=CC=C3OC)=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CG-707;  CG 707;  CG707; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of PRL-3 inhibitors has yielded multiple candidates, each with distinct advantages and limitations. Below is a comparative analysis of CG-707 and its analogs:

BR-1

  • Chemical Class : Rhodanine derivative (structurally related to this compound).
  • Target/Mechanism : PRL-3 inhibition; restores phosphorylation of Ezrin and Cytokeratin 8 .
  • Efficacy : Suppresses migration and invasion in high PRL-3-expressing cells, mirroring this compound’s effects .
  • Selectivity: Non-selective due to the rhodanine scaffold .
  • Commercial Availability: Commercially available (CAS No. 893449–38-2) .
  • Key Differentiator : BR-1 is marketed but shares this compound’s selectivity issues.

Thienopyridone

  • Chemical Class: Thienopyridone derivative.
  • Target/Mechanism : PRL-3 inhibitor identified via Roche library screening; disrupts tumor growth by interfering with cell adhesion .
  • Efficacy : Reduces tumor growth in vitro but exhibits high toxicity, precluding in vivo use .
  • Key Differentiator : Greater specificity than rhodanine derivatives but unsuitable for clinical translation due to toxicity.

JMS-053 (Iminothienopyridone 13)

  • Chemical Class: Optimized thienopyridone analog.
  • Target/Mechanism: PRL-3 inhibitor with enhanced potency and reduced toxicity compared to Thienopyridone .
  • Efficacy: First small-molecule PRL-3 inhibitor tested in vivo, showing efficacy in multidrug-resistant ovarian xenograft models .
  • Limitations : Poor solubility and uncharacterized pharmacokinetics/toxicology in humans .
  • Key Differentiator : Improved therapeutic index but requires formulation optimization.

PRL-3-Specific Antibody

  • Class: Monoclonal antibody.
  • Target/Mechanism : Binds PRL-3 with high selectivity, sparing other PRL family members .
  • Efficacy : Suppresses tumor growth in hepatic and gastric cancer models in vivo .
  • Limitations : High production costs compared to small molecules; requires clinical validation .
  • Key Differentiator: Unmatched selectivity but economically less viable.

Table 1: Comparative Analysis of PRL-3 Inhibitors

Compound Chemical Class Target Selectivity Key Findings In Vivo Use Commercial Availability
This compound Rhodanine derivative PRL-3 Low Modulates EMT markers No Yes (CymitQuimica)
BR-1 Rhodanine derivative PRL-3 Low Commercially available No Yes
Thienopyridone Thienopyridone PRL-3 Moderate High toxicity limits use No No
JMS-053 Iminothienopyridone PRL-3 High First in vivo small-molecule inhibitor Yes No
PRL-3 Antibody Biologic (antibody) PRL-3 Very High Selective; costly Yes Preclinical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CG-707
Reactant of Route 2
Reactant of Route 2
CG-707

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